1,1'-(3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
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Overview
Description
1,1’-(3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 1,1’-(3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF (dimethylformamide) in the presence of potassium carbonate, followed by treatment with p-TsOH (para-toluenesulfonic acid) . This method provides an efficient route to the desired compound with good yields.
Chemical Reactions Analysis
1,1’-(3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1’-(3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with different target receptors makes it a precise pharmacophore with a bioactive profile . It can inhibit various enzymes and interfere with biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
1,1’-(3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is unique due to its specific structural features and pharmacological activities. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit diverse biological activities.
1,2,3-triazoles: These compounds are known for their applications in drug discovery and organic synthesis.
Thiadiazoles: These compounds have significant biological activities and are used in various therapeutic applications.
Properties
Molecular Formula |
C24H22N4O2S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[5-acetyl-3-phenyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C24H22N4O2S/c1-15(29)22-21(20-13-12-17-8-6-7-11-19(17)14-20)27(16(2)30)28-23(25-26-24(28)31-22)18-9-4-3-5-10-18/h3-5,9-10,12-14H,6-8,11H2,1-2H3 |
InChI Key |
QQQFMFCONPHZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC5=C(CCCC5)C=C4 |
Origin of Product |
United States |
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